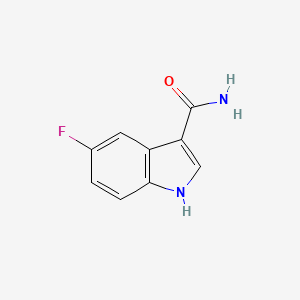

5-fluoro-1H-indole-3-carboxamide

描述

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, widely recognized as a "privileged scaffold." eurekaselect.comresearchgate.netijpsr.info This designation stems from its prevalence in a vast number of biologically active natural products and synthetic compounds. eurekaselect.comnih.govnih.gov The indole framework is a key structural element in many approved drugs, demonstrating its versatility in interacting with a wide array of biological targets. nih.govbenthamscience.comnih.gov

The unique structure of the indole ring system, with its fused benzene (B151609) and pyrrole (B145914) rings, allows it to mimic the structure of peptides and bind to various enzymes and receptors. nih.govchula.ac.thijpsr.com This mimicry is a crucial factor in its ability to elicit diverse pharmacological responses. chula.ac.th The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds, leading to the development of novel drugs with improved efficacy and safety. nih.gov

Indole derivatives have demonstrated a broad spectrum of biological activities, including:

Antimicrobial chula.ac.thnih.gov

Anti-inflammatory benthamscience.comnih.gov

Antiviral nih.govbenthamscience.com

Antidiabetic nih.gov

Antihypertensive nih.gov

Table 1: Examples of Marketed Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Sumatriptan | Migraine Treatment nih.govbenthamscience.com |

| Indomethacin | Anti-inflammatory eurekaselect.commdpi.com |

| Tadalafil | Erectile Dysfunction eurekaselect.comnih.gov |

| Fluvastatin | Cholesterol-lowering nih.govbenthamscience.com |

This wide range of activities underscores the importance of the indole scaffold as a foundational element in the development of new therapeutic agents. nih.govnih.gov

Contextualization of the Carboxamide Moiety in Indole-Based Pharmaceutical Agents

The carboxamide functional group (-CONH2) is a critical component in many pharmaceutical agents, including those built upon an indole scaffold. nih.govjocpr.com This moiety is favored in medicinal chemistry due to its unique properties. It is a neutral, stable group capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets like enzymes and proteins. nih.govarkat-usa.org

The presence of a carboxamide group, particularly at the 2 or 3-position of the indole ring, has been shown to be crucial for the inhibitory activity of these compounds against various enzymes. nih.gov The flexibility and dual hydrophobic and polar nature of the carboxamide moiety contribute to its ability to form key hydrogen bonds within the active sites of proteins. nih.gov

The replacement of a carboxylic acid with a carboxamide is a common strategy in drug design. nih.govdrughunter.com While carboxylic acids can form strong ionic interactions, they can also present challenges related to permeability and metabolic stability. nih.govtechnologypublisher.com Carboxamides, being neutral, can offer improved pharmacokinetic profiles. arkat-usa.org

| Bioisosterism | Often used as a bioisostere for carboxylic acids to enhance pharmacokinetic properties. nih.govdrughunter.com |

Strategic Importance of Fluorine Substitution in Medicinal Chemistry for Modulating Biological Activity

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.comnih.govvictoria.ac.nz The unique properties of the fluorine atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.comresearchgate.net

Fluorine is the most electronegative element, and its incorporation can alter the electron distribution within a molecule. tandfonline.comtandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a drug's absorption and distribution. tandfonline.comresearchgate.net For instance, the introduction of fluorine can lower the pKa of amines, potentially increasing bioavailability. nih.gov

Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug. tandfonline.comnih.govnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov

Fluorine substitution can also enhance the binding affinity of a ligand for its target protein. tandfonline.comnih.gov This can occur through direct interactions between the fluorine atom and the protein or by influencing the polarity of other parts of the molecule that are involved in binding. tandfonline.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. tandfonline.combenthamscience.com

Table 3: Key Effects of Fluorine Substitution in Drug Design

| Effect | Consequence for Drug Properties |

|---|---|

| Increased Metabolic Stability | Blocks metabolic pathways, leading to a longer duration of action. tandfonline.comnih.govresearchgate.net |

| Modulation of Physicochemical Properties | Alters pKa, lipophilicity, and membrane permeability, which can improve bioavailability. tandfonline.comresearchgate.netnih.gov |

| Enhanced Binding Affinity | Can lead to more potent and selective drugs through favorable interactions with the target protein. tandfonline.comnih.govresearchgate.net |

| Conformational Control | Influences the preferred conformation of a molecule, which can be important for receptor binding. victoria.ac.nzresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSNICHQWUUDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466832 | |

| Record name | 5-fluoro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744209-87-8 | |

| Record name | 5-fluoro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1h Indole 3 Carboxamide and Its Derivatives

Established Synthetic Routes for Indole-3-carboxamides

The introduction of a carboxamide functional group at the C3 position of the indole (B1671886) ring is a common transformation in the synthesis of various biologically active molecules. This is typically achieved through the functionalization of a pre-formed indole nucleus.

Regioselective Synthesis Strategies for C3 Functionalization of the Indole Ring

The indole ring exhibits differential reactivity at its various positions. The C3 position is particularly nucleophilic and thus prone to electrophilic substitution. nih.gov This inherent reactivity is often exploited for the direct introduction of functional groups.

However, achieving regioselectivity, especially when other positions like C2, C4, or C5 could also be reactive, sometimes requires the use of directing groups. acs.orgnih.gov For instance, a removable pivaloyl group at the C3 position has been used to direct arylation to the C4 position. nih.gov Similarly, a formyl group at C3 can direct arylation to the C4 position. acs.org In some cases, palladium-catalyzed reactions can lead to C2-vinylation of indole-3-carboxylic acids. acs.org

Diverse Approaches for Amide Bond Formation at the 3-position

Once an indole-3-carboxylic acid or a suitable derivative is obtained, standard amide bond formation techniques can be employed. These methods often involve the activation of the carboxylic acid, followed by reaction with an appropriate amine. Common coupling reagents include N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as N,N-Dimethylformamide (DMF). researchgate.net

Another approach involves the Curtius rearrangement of an indole-3-carboxazide, which can be prepared from the corresponding carboxylic acid. This method allows for the formation of N-(indol-3-yl)amides. rsc.org The reaction of ethyl-5-fluoro-1H-indole-2-carboxylate with aminobenzophenones in the presence of a base like sodium ethoxide can also yield N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides. nih.gov

A one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the efficient N-acylation of less reactive nitrogen-containing heterocycles like indole with carboxylic acids. asiaresearchnews.com

Approaches for 5-Fluoroindole (B109304) Nucleus Construction

Leimgruber-Batcho Indole Synthesis and its Adaptations for 5-Fluoroindole

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for constructing the indole ring system, particularly in industrial settings. wikipedia.orgresearchgate.net The synthesis starts from an o-nitrotoluene derivative. wikipedia.org For the synthesis of 5-fluoroindole, a key starting material is a 5-fluoro-2-nitrotoluene (B1295086) derivative. diva-portal.org

The general steps of the Leimgruber-Batcho synthesis are:

Formation of an enamine from the o-nitrotoluene derivative. This is often achieved by reacting the starting material with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.org

Reductive cyclization of the enamine to form the indole ring. wikipedia.org Various reducing agents can be used, including Raney nickel and hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. wikipedia.orgdiva-portal.org

This method has been successfully applied to the large-scale preparation of substituted indoles like 6-chloro-5-fluoroindole. tandfonline.com

| Step | Reagents and Conditions | Intermediate/Product | Reference(s) |

| Enamine Formation | o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine | Enamine | wikipedia.org |

| Reductive Cyclization | Enamine, Raney Nickel/Hydrazine or Pd/C/H₂ or Fe/Acetic Acid | Indole | wikipedia.orgdiva-portal.org |

| Application | Synthesis of 6-chloro-5-fluoroindole | 6-chloro-5-fluoroindole | tandfonline.com |

| Starting Material for 5-fluoroindole | 5-fluoro-2-nitrotoluene | 5-fluoroindole | diva-portal.org |

Fisher Indole Synthesis Derivatives Employing Fluorinated Precursors

The Fischer indole synthesis is another cornerstone method for indole ring formation, discovered by Emil Fischer in 1883. wikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize 5-fluoroindoles, a fluorinated phenylhydrazine is used as a precursor.

The key steps in the Fischer indole synthesis are:

Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to an enamine. wikipedia.org

A google.comgoogle.com-sigmatropic rearrangement (Claisen-like rearrangement) followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

The reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org For the synthesis of 5-fluoroindole, 4-fluorophenylhydrazine can be reacted with a suitable carbonyl compound, such as ethyl pyruvate, to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-fluoroindole-2-carboxylate. diva-portal.org

| Step | Reactants | Conditions | Product | Reference(s) |

| Hydrazone Formation | 4-fluorophenylhydrazine, Ethyl pyruvate | - | Hydrazone | diva-portal.org |

| Cyclization | Hydrazone | Acid catalysis | Ethyl 5-fluoroindole-2-carboxylate | diva-portal.org |

Reductive Cyclization Strategies in Fluoroindole Synthesis

Reductive cyclization is a key step in several indole syntheses, including the Leimgruber-Batcho method. This strategy involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction to form the heterocyclic ring.

One such strategy involves the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester. This cyclization, performed under reductive conditions, yields 5-fluorooxindole-3-carboxylic acid ester. google.com Another approach is the vicarious nucleophilic substitution (VNS) reaction between 4-fluoronitrobenzene and an appropriate nucleophile, followed by reductive cyclization of the resulting intermediate to form the 5-fluoroindole. diva-portal.org Palladium on carbon (Pd/C) with hydrogen gas is a common catalyst system for such reductive cyclizations. diva-portal.org

Furthermore, palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes has been used to synthesize pyrroloindoles, demonstrating the utility of this approach for constructing complex heterocyclic systems. nih.gov

| Starting Material | Key Transformation | Product | Reference(s) |

| 2-(5-fluoro-2-nitrophenyl)malonic acid diester | Reductive cyclization | 5-fluorooxindole-3-carboxylic acid ester | google.com |

| Product of VNS reaction on 4-fluoronitrobenzene | Reductive cyclization with Pd/C and H₂ | 5-fluoroindole | diva-portal.org |

| 2,3-dinitro-1,4-dialkenylbenzenes | Palladium-catalyzed double reductive cyclization | Pyrroloindoles | nih.gov |

Palladium-Catalyzed and Other Coupling Reactions for Indole Formation

The construction of the indole core and the introduction of the 3-carboxamide functionality can be achieved through various modern catalytic methods. While a direct palladium-catalyzed synthesis of 5-fluoro-1H-indole-3-carboxamide is not extensively detailed in the literature, related transformations provide a strong basis for potential synthetic routes.

Palladium-catalyzed reactions are pivotal in the synthesis of complex indole derivatives. For instance, a bimetallic iron-palladium catalyst system has been effectively used in the Friedel-Crafts reaction between substituted indoles and chalcones. nih.gov This method, employing FeCl₃ and PdCl₂, facilitates the formation of 3-substituted indoles and could be adapted for the synthesis of precursors to this compound. nih.gov

Rhodium catalysts also offer powerful alternatives for indole synthesis. Rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes provides a route to highly functionalized indoles. acs.org This method demonstrates good regioselectivity and could potentially be applied to appropriately substituted anilines to construct the 5-fluoroindole core. acs.org Furthermore, rhodium-catalyzed C-H carbonylation of indole derivatives has been reported to produce indole-3-carboxylates, which are direct precursors to the target carboxamide. beilstein-journals.org This reaction can proceed under a low pressure of carbon monoxide at elevated temperatures. beilstein-journals.org

Copper-catalyzed reactions also present a viable pathway. The N-arylation of 5-chloroindole (B142107) with 4-fluorobromobenzene using a copper catalyst is a key step in the synthesis of the pharmaceutical agent sertindole. beilstein-journals.org This highlights the utility of copper catalysis in forming N-aryl indoles, a strategy that could be relevant in the synthesis of certain analogs of this compound.

A general overview of metal-catalyzed carbonylation reactions reveals several potential strategies for the synthesis of indole-3-carboxylates, the immediate precursors to indole-3-carboxamides. Both palladium and rhodium catalysts have been shown to be effective for the direct carbonylation of indoles. beilstein-journals.org

Table 1: Overview of Relevant Catalytic Reactions for Indole Synthesis and Functionalization

| Catalytic System | Reaction Type | Potential Application for this compound | Reference |

| Iron-Palladium (FeCl₃/PdCl₂) | Friedel-Crafts Reaction | Synthesis of 3-substituted 5-fluoroindole precursors | nih.gov |

| Rhodium(III) | Oxidative Coupling | Formation of the 5-fluoroindole core from anilines and alkynes | acs.org |

| Rhodium | C-H Carbonylation | Direct synthesis of 5-fluoroindole-3-carboxylates | beilstein-journals.org |

| Copper | N-Arylation | Synthesis of N-aryl analogs | beilstein-journals.org |

Derivatization and Optimization Strategies for this compound Analogs

The development of analogs of this compound often involves derivatization to explore structure-activity relationships. This requires robust synthetic methods and strategies to enhance yield and control purity.

The synthesis of indole-3-acetic acid derivatives has been optimized using the coupling reagent propylphosphonic anhydride (B1165640) (T3P), which has demonstrated high efficiency in selective amide formation under mild conditions. nih.gov To prevent dimerization in molecules with multiple reactive sites, N-hydroxysuccinimide (NHS) was used to modulate the reactivity of the carboxylic acid-T3P mixed anhydride, thereby increasing the yield of the desired monomeric product. nih.gov

In the context of producing 5-fluoroindole, a key intermediate, a multi-step synthesis starting from 4-fluoronitrobenzene has been considered. diva-portal.org While this route offers high yields and uses cost-effective reagents, it is lengthy. Alternative, shorter syntheses are often preferred to minimize the loss of expensive isotopically labeled materials. diva-portal.org

The stability of intermediates and the control of impurities are paramount in pharmaceutical synthesis to ensure the safety and efficacy of the final product. Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical component of process development. researchgate.net Regulatory bodies like the ICH, USFDA, and UK-MHRA have established guidelines for the control and limitation of impurities. researchgate.net

In the synthesis of sertindole, several process-related impurities were identified and synthesized for use as reference standards. beilstein-journals.org For example, dehalogenation was observed during the catalytic hydrogenation step, leading to the formation of a des-fluoro impurity. beilstein-journals.org The presence of a bromo-impurity was also detected, arising from the N-arylation step. beilstein-journals.org Understanding the formation of these impurities allows for the optimization of reaction conditions to minimize their presence in the final product. For instance, repeated recrystallization was necessary to purify an intermediate from dehalogenated byproducts. beilstein-journals.org

The stability of intermediates can also pose a significant challenge. In the synthesis of a strained tricyclic molecule, the degradation of the product limited the choice of reagents and purification methods. lgcstandards.com After numerous attempts, an alternative ether solution was found to be the optimal reagent to generate the desired impurity from a methyl ester intermediate, highlighting the importance of solvent and reagent screening in managing unstable intermediates. lgcstandards.com

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Indole 3 Carboxamide Derivatives

Positional Isomerism of the Carboxamide Moiety (Indole-2-carboxamide vs. Indole-3-carboxamide) and its Influence on Biological Profiles

The position of the carboxamide group on the indole (B1671886) ring, either at the 2- or 3-position, significantly impacts the biological profile of the resulting compounds. nih.govnih.gov Studies have shown that both indole-2-carboxamides and indole-3-carboxamides can exhibit potent biological activities, but the optimal position is often target-dependent. nih.govnih.gov

For instance, in the context of cannabinoid receptor (CB1) modulation, indole-2-carboxamides have been identified as a viable template for developing allosteric modulators. researchgate.net Conversely, research on anti-inflammatory agents has highlighted the potential of N-substituted-indol-3-yl carboxamides. nih.gov The presence of the carboxamide moiety at either position can facilitate hydrogen bonding with various enzymes and proteins, leading to inhibitory activity. nih.gov

The choice between an indole-2-carboxamide and an indole-3-carboxamide scaffold is a critical early decision in the design of new therapeutic agents, as it dictates the spatial orientation of substituents and their interactions with the biological target.

Table 1: Comparison of Biological Activities of Indole-2-carboxamide and Indole-3-carboxamide Derivatives

| Scaffold | Target/Activity | Key Findings | Reference |

| Indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) Allosteric Modulators | Effective scaffold for allosteric modulation. | researchgate.net |

| Indole-2-carboxamide | Anticancer (EGFR/CDK2 Dual Inhibitors) | Showed potent antiproliferative activity. | nih.gov |

| Indole-2-carboxamide | Antiviral (Neurotropic Alphaviruses) | Demonstrated broad-spectrum antiviral activity. | asm.org |

| Indole-3-carboxamide | Anti-inflammatory | N-pyridinyl-indole-3-(alkyl)carboxamides showed significant activity. | nih.gov |

| Indole-3-carboxamide | Angiotensin II Receptor Antagonists | Derivatives displayed high nanomolar affinity for the AT1 receptor. | nih.gov |

| Indole-3-carboxamide | Antitumor Agents | (Indol-3-yl)glyoxamides have been explored for their anticancer properties. | nih.gov |

Role of Fluorine Substitution Location on Receptor Affinity and Efficacy

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects receptor affinity and efficacy. tandfonline.comdaneshyari.com In the case of 5-fluoro-1H-indole-3-carboxamide, the fluorine at the 5-position is a key feature.

Systematic studies on related indole derivatives have demonstrated that the position of fluorine substitution on the indole ring is critical. For example, in a series of 2-phenylindole (B188600) derivatives acting as CB1 receptor positive allosteric modulators, fluorine substitution at different sites on the indole and phenyl rings resulted in significant variations in potency and efficacy. nih.gov Specifically, a fluoro group at the C5 position of the indole ring was found to enhance the modulatory potency of 1H-indole-2-carboxamides at the CB1 receptor.

Furthermore, a study on N-substituted indole-3-carboxamide derivatives as antioxidants revealed that halogenated compounds, including those with fluorine, were more active than their non-halogenated counterparts. nih.gov The introduction of a para-fluorobenzyl group at the N1 position of the indole had a notable impact on superoxide (B77818) dismutase (SOD) inhibition, particularly when the benzamide (B126) ring was also halogenated. nih.gov Unexpectedly, 5-fluoroindole-3-acetic acid was found to be significantly more cytotoxic in the presence of peroxidase compared to the unsubstituted indole, highlighting the profound effect of the 5-fluoro substitution. nih.gov

Table 2: Effect of Fluorine Substitution on Biological Activity

| Compound Class | Fluorine Position | Biological Target/Activity | Effect of Fluorination | Reference |

| 1H-indole-2-carboxamides | C5 | CB1 Receptor | Enhanced modulatory potency. | |

| N-substituted indole-3-carboxamides | C5 of indole and para- of N-benzyl | Antioxidant (SOD inhibition) | Increased activity compared to non-halogenated analogs. | nih.gov |

| Indole-3-acetic acid | C5 | Cytotoxicity (with peroxidase) | Significantly increased cytotoxicity. | nih.gov |

| 2-Phenylindoles | Various positions | CB1 Receptor Allosteric Modulation | Position-dependent enhancement of potency and efficacy. | nih.gov |

Impact of Substituents on the Indole Nitrogen (N1) on Pharmacological Responses

Modification of the substituent at the N1 position of the indole ring is a common strategy to modulate the pharmacological properties of indole derivatives. These substitutions can influence the molecule's interaction with its target and its pharmacokinetic profile.

In a study of N-substituted indole-3-carboxamides, the introduction of a para-fluorobenzyl group at the N1 position was shown to have a significant impact on the antioxidant activity of the compounds. nih.gov Specifically, this substitution enhanced the inhibition of superoxide anion formation. nih.gov Another study on indole-2-carboxamide derivatives as MAO-B inhibitors found that substitution on the N1 of the indole scaffold with a pyridylmethyl group dramatically decreased inhibitory activity. nih.gov

The nature of the N1-substituent, whether it is an alkyl, aryl, or other functional group, can profoundly alter the compound's electronic properties, steric profile, and ability to form hydrogen bonds, thereby influencing its pharmacological response.

Table 3: Influence of N1-Substituents on Pharmacological Activity

| Core Scaffold | N1-Substituent | Biological Activity | Observation | Reference |

| Indole-3-carboxamide | p-Fluorobenzyl | Antioxidant | Enhanced superoxide dismutase inhibition. | nih.gov |

| Indole-2-carboxamide | Pyridylmethyl | MAO-B Inhibition | Dramatically decreased inhibitory activity. | nih.gov |

| Indoline-3-carboxamide | Arylsulfonyl | 5-HT6 Antagonism | A novel chemotype of 5-HT6 antagonists was identified. | nih.gov |

Effects of Varied Side Chains and Aromatic Ring Substitutions on Binding Affinity and Selectivity

The side chains and substitutions on the aromatic rings of indole carboxamide derivatives play a crucial role in determining their binding affinity and selectivity for various biological targets.

In the development of indole-2-carboxamide based antiproliferative agents, modifications to the phenethyl tail and the nature of the linker were found to be important for activity. nih.gov For instance, compounds with a phenethyl moiety generally showed greater potency. nih.gov Similarly, for N-substituted-(indol-3-yl)carboxamides with anti-inflammatory activity, the introduction of an alkyl chain between the indole and the carboxamide function led to a significant increase in activity. nih.gov

Substitutions on the aromatic rings also have a profound impact. In a series of indole-2-carboxamide based EGFR/CDK2 dual inhibitors, the position and number of halogen atoms on the indole's phenyl ring were investigated, showing that these modifications influence antiproliferative activity. nih.gov For indole- and indazole-5-carboxamides as MAO-B inhibitors, N-(3,4-dichlorophenyl) substitution was found in the most potent derivatives. nih.gov

Table 4: Impact of Side Chain and Aromatic Ring Substitutions

| Compound Class | Structural Modification | Biological Target | Effect on Activity | Reference |

| Indole-2-carboxamides | Phenethyl tail modifications | Anticancer | Phenethyl moiety important for antiproliferative action. | nih.gov |

| N-(indol-3-yl)alkanamides | Alkyl chain introduction | Anti-inflammatory | Moderate to high activity was induced. | nih.gov |

| Indole- and Indazole-5-carboxamides | N-(3,4-dichlorophenyl) | MAO-B Inhibition | Resulted in highly potent and selective inhibitors. | nih.gov |

| Indole-2-carboxamides | Halogen substitutions on indole ring | Anticancer | Influenced antiproliferative activity. | nih.gov |

Stereochemical Contributions to Biological Activity and Enantiomeric Potency

Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. For indole-based compounds, the presence of chiral centers can lead to significant differences in the potency of the enantiomers.

In the context of synthetic cannabinoid receptor agonists, it has been noted that for valinate and tert-leucinate indole and indazole-3-carboxamides, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. mdpi.com This highlights the importance of a specific three-dimensional arrangement for effective receptor interaction.

Although specific data on the enantiomeric potency of this compound itself is limited in the provided search results, the general principle that enantiomers of chiral indole derivatives can have different biological activities is well-established. For example, in a series of novel indole-2-carboxamide derivatives with antiviral activity, striking enantiospecific activity was observed. asm.org Therefore, if chiral centers are introduced into the this compound scaffold, it is highly likely that the resulting enantiomers will display differential biological activity.

Table 5: Stereochemistry and Biological Activity of Indole Derivatives

| Compound Class | Chiral Center Location | Biological Target/Activity | Observation | Reference |

| Indole/Indazole-3-carboxamides | Amino acid side chain | Cannabinoid Receptors | (S)-enantiomer is significantly more potent than the (R)-enantiomer. | mdpi.com |

| Indole-2-carboxamides | Not specified | Antiviral (Alphaviruses) | Striking enantiospecific activity was displayed. | asm.org |

Comparative SAR Analyses with Related Indole and Indazole Scaffold Analogs

Indazoles are often considered bioisosteres of indoles, and comparative SAR studies between these two scaffolds can provide valuable insights for drug design. The replacement of the indole core with an indazole can affect factors such as metabolic stability and receptor affinity.

Several studies have directly compared the activity of indole and indazole carboxamide derivatives. For synthetic cannabinoids, it has been observed that the indazole ring system generally leads to higher affinity for cannabinoid receptors compared to the indole core structure. nih.gov Furthermore, in vitro studies have shown that indoles are significantly less metabolically reactive than their indazole analogues. mdpi.com

In the context of MAO-B inhibitors, both indazole- and indole-5-carboxamides have been developed as highly potent and selective agents. nih.gov For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide were among the most potent derivatives, with subnanomolar IC50 values for human MAO-B. nih.gov This indicates that for certain targets, both scaffolds can be successfully employed.

Table 6: Comparative SAR of Indole and Indazole Carboxamides

| Compound Class | Biological Target | Key SAR Observation | Reference |

| Synthetic Cannabinoids | Cannabinoid Receptors | Indazole ring system generally leads to higher affinity than the indole core. | nih.gov |

| Synthetic Cannabinoids | Metabolism | Indoles are significantly less metabolically reactive than their indazole analogues. | mdpi.com |

| MAO-B Inhibitors | Monoamine Oxidase B | Both indazole- and indole-5-carboxamides can be highly potent and selective inhibitors. | nih.gov |

| Phenylalaninamide Derivatives | CB1 and CB2 Receptors | Indazole derivative (PX-2) showed higher affinity for CB1 than the indole analog (PX-1). | nih.gov |

Preclinical Pharmacokinetics and Metabolism of 5 Fluoro 1h Indole 3 Carboxamide Analogs

In Vitro Metabolic Stability and Clearance Assessments

Metabolic stability is a critical parameter evaluated early in drug discovery to estimate a compound's persistence in the body. researchgate.net A compound that is metabolized too quickly may not achieve sufficient exposure to be effective, while one that is metabolized too slowly could accumulate and lead to toxicity. researchgate.net These assessments are typically conducted using subcellular fractions or whole-cell systems derived from the liver, the primary site of drug metabolism. researchgate.netmercell.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mercell.comnuvisan.com They are a standard in vitro tool for determining a compound's intrinsic clearance (Clint), which reflects the inherent ability of these enzymes to metabolize a drug. mercell.com In these assays, the test compound is incubated with human liver microsomes (HLMs) or animal-derived microsomes (e.g., rat, mouse) in the presence of necessary cofactors like NADPH. mercell.comresearchgate.net The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. For instance, studies on synthetic cannabinoids with a core indole (B1671886) structure, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), have shown that these compounds can be extensively metabolized in HLMs. nih.gov Another analog, AM1220, when incubated with HLMs, exhibited a short half-life of approximately 3.7 minutes, indicating it is a high-clearance compound. nih.gov

Table 1: Example Metabolic Stability of an Indole Analog (AM1220) in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 2.5 | 56.4 |

| 5 | 30.1 |

| 10 | 11.2 |

| 20 | 2.5 |

| 30 | 0.8 |

Data derived from a study on AM1220, a synthetic cannabinoid with an indole core structure. nih.gov

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions. nuvisan.comreactome.org Therefore, hepatocyte-based assays provide a more complete and predictive model of hepatic metabolism. researchgate.netnuvisan.com Cryopreserved or fresh hepatocytes from humans and various animal species are used in suspension or as plated cultures. nuvisan.com

These assays allow for the investigation of the interplay between Phase I and Phase II metabolic pathways, as well as the potential role of drug transporters. nuvisan.com For example, when the analog STS-135 was incubated with hepatocytes, it was shown to undergo not only oxidation but also hydrolysis and extensive glucuronidation. nih.gov The use of hepatocytes is crucial for accurately predicting human hepatic blood clearance and the maximum achievable bioavailability of a drug candidate. nuvisan.com

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and identifying any potentially active or reactive metabolic products. researchgate.net This process, often called metabolite profiling, utilizes high-resolution mass spectrometry (HR-MS) to detect and structurally elucidate the biotransformation products formed in in vitro systems. researchgate.netnih.gov

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more water-soluble. youtube.com For 5-fluoro-1H-indole-3-carboxamide analogs, several oxidative pathways are common.

Hydroxylation: This is the addition of a hydroxyl (-OH) group to the molecule. Studies on indole-based synthetic cannabinoids like STS-135 and AM1220 have identified monohydroxy and dihydroxy metabolites as predominant products. nih.govnih.gov Hydroxylation can occur on the indole ring, the alkyl side chains, or other appended moieties.

Dealkylation: This involves the removal of an alkyl group. The metabolism of AM1220, for example, results in a desmethyl metabolite. nih.gov Similarly, the metabolism of other complex molecules can involve N-demethylation. nih.gov

Oxidative Defluorination: The fluorine atom on the indole ring is a site of potential metabolism. This reaction involves the removal of the fluorine and its replacement with a hydroxyl group, a process catalyzed by cytochrome P450 enzymes. liberty.edu This transformation can sometimes lead to the formation of reactive intermediates, such as quinoneamines. liberty.edu

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which greatly increases their water solubility and facilitates excretion. reactome.org These reactions are generally faster than Phase I reactions. reactome.org

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, typically at a hydroxyl group introduced during Phase I metabolism. reactome.org The enzymes responsible are UDP-glucuronosyltransferases (UGTs), which are located in the microsomes. reactome.org The metabolism of STS-135 in hepatocytes has been shown to produce significant glucuronide conjugates. nih.gov In some cases, glucuronide metabolites themselves can possess pharmacological activity. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Oxidative Metabolism

The cytochrome P450 (P450, CYP) enzymes are a large family of heme-containing proteins that are the primary drivers of Phase I oxidative metabolism. nih.govufl.edu Identifying which specific CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

For indole-based structures, several CYP enzymes can be involved. However, research on the analog STS-135 has pinpointed CYP3A4 as the primary enzyme responsible for its oxidative metabolism in human liver microsomes. nih.gov CYP3A5 was also identified as a contributor. nih.gov CYP3A4 and CYP3A5 are known for their broad substrate specificity and are responsible for the metabolism of a large percentage of all prescription drugs. ufl.edu

Interestingly, extrahepatic CYPs may also play a role. For STS-135, the enzyme CYP2J2, which is expressed in cardiovascular tissues, showed high activity in forming a specific monohydroxylated metabolite, suggesting that metabolism is not limited to the liver. nih.gov Studies on the related compound 5-fluorooxindole (B20390) have also implicated CYP2A6 in its oxidative defluorination. liberty.edu

Table 2: Summary of Metabolic Pathways and Enzymes for Indole Analogs

| Metabolic Phase | Reaction Type | Common Metabolites | Key Enzymes Involved |

|---|---|---|---|

| Phase I | Hydroxylation | Monohydroxy, Dihydroxy products | CYP3A4, CYP3A5, CYP2J2 nih.gov |

| Dealkylation | Desmethyl products | CYP Enzymes nih.gov | |

| Oxidative Defluorination | Hydroxylated products (replacing Fluorine) | CYP2A6 liberty.edu |

| Phase II | Glucuronidation | Glucuronide conjugates of Phase I metabolites | UGTs nih.govreactome.org |

Identification of Key CYP Isoforms Involved (e.g., CYP3A4, CYP3A5)

The metabolism of indole derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netscispace.com Research into the biotransformation of the core indole structure has identified several key isoforms. Studies using human liver microsomes have shown that CYP2E1 is a major enzyme responsible for the 3-hydroxylation of indole. researchgate.netscispace.com Furthermore, investigations with bacterial expression systems for human P450 isoforms indicated that CYP2A6, CYP2C19, and CYP2D6 can also catalyze the formation of indigo, a product of indole oxidation. scispace.com

For a significant number of clinical drugs, isoforms from the CYP1, CYP2, and CYP3 families are responsible for approximately 80% of metabolism. nih.gov Specifically, the CYP3A subfamily, which includes CYP3A4 and CYP3A5, is accountable for the metabolism of over 30% of medications and is the most abundant CYP form in the human body. nih.gov Given their broad substrate specificity, it is highly probable that CYP3A4 and CYP3A5 are involved in the metabolism of more complex indole derivatives like this compound analogs. The fluorination at the C-5 position can influence which enzymes are involved. While specific studies on 5-fluorouracil (B62378) (a different fluorinated compound) showed it had little to no direct inhibitory effect on major CYP isoforms like CYP3A4, this does not preclude the isoforms from actively metabolizing other fluorinated molecules. nih.gov

Contribution of Extrahepatic Metabolic Pathways

While the liver is the primary site of drug metabolism, other organs and tissues can significantly contribute to a compound's biotransformation. nih.gov This is known as extrahepatic metabolism. For indole and its derivatives, absorption through the intestinal epithelium is followed by metabolism not only in the liver but also potentially within the intestine itself. researchgate.net CYP enzymes are expressed in extrahepatic tissues, including the kidneys and lungs. researchgate.netscispace.com

Plasma Protein Binding Characteristics and their Implications for Distribution

The extent to which a drug binds to plasma proteins, such as albumin, is a crucial factor in its distribution and pharmacological activity. Generally, only the unbound fraction of a drug can distribute into tissues to exert its therapeutic effect. The implications of high plasma protein binding include a lower volume of distribution and potentially a longer duration of action.

Table 1: Illustrative Plasma Protein Binding for Drug Candidates

| Binding Affinity | Unbound Fraction (%) | Implication for Distribution |

| High | < 1% | Restricted distribution to tissues; lower free concentration available for pharmacological effect. |

| Moderate | 1 - 20% | Moderate tissue distribution; balance between plasma and tissue concentrations. |

| Low | > 20% | Wide distribution to tissues; higher free concentration available for effect and clearance. |

This is a generalized table illustrating the principles of plasma protein binding and its pharmacokinetic implications.

Relationship between Physicochemical Parameters and Preclinical Pharmacokinetic Profiles

The pharmacokinetic profile of a drug is intrinsically linked to its physicochemical properties. frontiersin.org For indole derivatives, parameters such as lipophilicity (LogP), molecular weight, polarity, and solubility are critical determinants of their absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgacs.org

The addition of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate these properties. Fluorination can increase lipophilicity, which may enhance membrane permeability and absorption, but can also lead to increased metabolic susceptibility or altered protein binding. Research on other fluorinated indole derivatives has shown that such substitutions can improve metabolic stability and potency. nih.gov

A key concept in drug design is the "Lipinski Rule of Five," which provides guidelines for the physicochemical properties of orally bioavailable drugs. frontiersin.org These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The oral bioavailability of indolinone derivatives has been successfully predicted using these parameters. frontiersin.org The balance of these properties is crucial; for instance, while lipophilicity is important, excessive lipophilicity can lead to poor solubility and increased clearance, thereby reducing bioavailability. frontiersin.org

Table 2: Influence of Physicochemical Parameters on Pharmacokinetics

| Physicochemical Parameter | Influence on Pharmacokinetic Profile |

| Lipophilicity (LogP) | Affects solubility, absorption, membrane permeation, volume of distribution, and plasma protein binding. |

| Solubility | Crucial for absorption from the gastrointestinal tract; poor solubility can limit oral bioavailability. |

| Molecular Weight | Influences diffusion rates and the ability to cross biological membranes. |

| Polarity (Polar Surface Area) | Impacts membrane permeability and solubility. |

| Fraction of sp³ Hybridized Carbons | Correlates with solubility and the likelihood of success in clinical development. frontiersin.org |

| Unsaturation | Can affect a molecule's shape and interaction with biological targets. frontiersin.org |

Computational Chemistry and Molecular Modeling of 5 Fluoro 1h Indole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological targets.

Elucidation of Binding Modes and Key Molecular Interactions with Biological Targets

Molecular docking studies on various indole-3-carboxamide derivatives have been instrumental in elucidating their binding modes with a range of biological targets. These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for biological activity. For instance, research on indole-3-carboxamide derivatives as inhibitors of human protein kinase CK2 has shown that the carboxamide moiety is vital for binding to the enzyme's active site through hydrogen bonds. chem-soc.si The orientation of substituents on the indole (B1671886) ring and the N-benzyl group was found to be critical for inhibitory activity, with fluorine substitution at the para position of the N-benzyl group showing favorable inhibition. chem-soc.si

In studies of synthetic cannabinoid receptor agonists with an indole-3-carboxamide core, molecular docking has helped to understand their interactions with CB1 and CB2 receptors. nih.gov Similarly, docking of novel tetrahydro-β-carboline-3-carboxamide derivatives into the active sites of enzymes essential for Plasmodium falciparum metabolism has provided insights into their antiplasmodial activity. nih.gov For example, interactions with amino acid residues like Tyr27 and Lys247 in the enzyme phosphocholine (B91661) methyltransferase (PMT) were identified. nih.gov

Furthermore, in the context of cancer therapy, docking studies of 7-substituted-1-(4-(piperidine-1-yl methoxy)benzyl)-1H-indole-3-carboxamide derivatives with the estrogen receptor alpha (ER-α) have been performed to predict their binding modes and potential as anticancer agents. researchgate.netpensoft.net These simulations are crucial for the rational design of new, more potent, and selective inhibitors.

| Derivative Class | Biological Target | Key Interacting Residues (Examples) | Primary Interactions Noted |

|---|---|---|---|

| N-benzyl-indole-3-carboxamides | Protein Kinase CK2 | Not specified | Hydrogen bond from carboxamide |

| Tetrahydro-β-carboline-3-carboxamides | P. falciparum PMT | Tyr27, Lys247 | π-cation, Hydrogen bonding |

| Substituted Indole-3-carboxamides | Estrogen Receptor α (ER-α) | Not specified | Binding to AF-2 domain |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Application of 2D and 3D-QSAR Methodologies for Activity Prediction

Both 2D and 3D-QSAR studies have been successfully applied to indole-3-carboxamide derivatives to guide the design of more potent compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they provide a 3D visualization of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

For example, 3D-QSAR models have been developed for a series of indole-3-carboxamide-based renin inhibitors. cas.cz These models, built using docking-generated alignments, showed good predictive ability and the resulting contour maps provided clear guidelines for designing new inhibitors with enhanced activity. cas.cz The studies highlighted the importance of specific substitutions on the indole scaffold for improving inhibitory potency. General QSAR studies on indole derivatives have also been used to design novel compounds with potential as renin inhibitors. acs.org

| Derivative Class | Target | QSAR Method | Key Findings |

|---|---|---|---|

| Indole-3-carboxamide derivatives | Renin | CoMFA, CoMSIA | Models provided 3D maps guiding the design of new inhibitors. |

| Indole-2-carboxamide derivatives | HIV-1 Reverse Transcriptase | 3D-QSAR | Calculations guided the design of molecules with proper hydrogen bond interactions. nih.gov |

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. These models can be used to screen virtual libraries for new compounds or to guide the design of novel molecules with the desired activity.

Pharmacophore models have been developed for various classes of indole derivatives. For instance, a model was developed for 2-amino-indole-3-carboxamides, highlighting the key interactions with amino acid side chains that are important for their biological effect. nih.gov Research on highly selective dopamine (B1211576) D3 receptor antagonists, which include indole-3-carboxamide moieties as a secondary pharmacophore, demonstrates how these models are used to optimize lead compounds. nih.gov The indole-3-carboxamide part of the molecule plays a crucial role in achieving high affinity and selectivity. nih.gov While a specific pharmacophore model for 5-fluoro-1H-indole-3-carboxamide is not available, these studies on related structures provide a solid foundation for what such a model might entail, likely featuring a hydrogen bond donor (N-H of the indole), a hydrogen bond acceptor (carbonyl oxygen), and an aromatic region.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. DFT calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

DFT studies have been employed to understand the mechanisms of reactions involving indole derivatives. For example, DFT calculations were used to study the mechanism of cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes, helping to rationalize why different products are formed under the same catalytic conditions. polimi.it In another study, DFT was used to explore the potential for DNA benzylation by certain indole-3-carboxamide derivatives, suggesting that such reactions could occur at room temperature. researchgate.net Such calculations are critical for understanding potential mechanisms of action, including off-target effects. DFT can also be used to calculate properties like the electrostatic potential surface, which can help in understanding how a molecule will interact with biological targets. researchgate.netsci-hub.se

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In drug design, MD simulations are often used to assess the stability of ligand-protein complexes predicted by molecular docking, to study conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies.

MD simulations have been used to validate the binding modes of indole-3-carboxamide derivatives. For example, after docking 7-substituted-1-(4-(piperidine-1-yl methoxy)benzyl)-1H-indole-3-carboxamide derivatives into the ER-α, 100 ns MD simulations were performed to confirm the stability of the docked complexes. researchgate.netpensoft.net Similarly, MD simulations of chiral indole-3-carboxamide synthetic cannabinoids provided a conformational basis for the observed differences in their agonist potency at the CB1 receptor. nih.gov In another study, MD simulations were used to evaluate the stability of docking complexes of 5-substituted-N-(3-(trifluoromethyl)phenyl)-1H-indole-3-carboxamide derivatives with human D-amino acid oxidase (hDHODH), a target for lung cancer. acs.org These simulations confirmed that the designed compounds could form stable complexes with the protein, validating the docking approach. acs.org

| Derivative Class | Biological Target | Simulation Time | Key Insights from MD |

|---|---|---|---|

| 7-substituted Indole-3-carboxamides | Estrogen Receptor α | 100 ns | Confirmed stability of docked protein-ligand complexes. researchgate.netpensoft.net |

| Chiral Indole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Not specified | Provided conformational basis for differences in agonist potency. nih.gov |

| 5-substituted Indole-3-carboxamides | hDHODH | 100 ns | Validated docking approach and confirmed stable complex formation. acs.org |

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Therapeutic Indications for 5-Fluoro-1H-Indole-3-carboxamide

Future research will likely focus on identifying and validating new biological targets for this compound. While its core structure is part of molecules investigated for various activities, dedicated studies on this specific compound are crucial. One promising area is in oncology, with research pointing towards the potential of related compounds to act as inhibitors of cyclin-dependent kinase 9 (CDK9). google.com CDK9 is a key regulator of transcription, and its inhibition is a validated strategy in cancer therapy.

Another potential therapeutic indication is in the field of infectious diseases. Indole (B1671886) derivatives have been explored for their anti-bacterial effects. google.com The mechanism could involve the inhibition of essential bacterial enzymes or the disruption of other vital cellular processes. google.com Further screening against a panel of clinically relevant pathogens could uncover novel antibacterial activities for this compound.

Development of Advanced Synthetic Methodologies for Diversification and Library Synthesis

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is paramount. Future research in this area will likely concentrate on creating diverse libraries of related compounds. This will enable a thorough investigation of structure-activity relationships (SAR).

Key areas for synthetic development include:

Late-stage functionalization: Developing methods to modify the core indole structure at various positions after the main scaffold has been assembled.

Combinatorial chemistry: Utilizing high-throughput synthesis techniques to rapidly generate a large number of analogs with variations at the carboxamide nitrogen and other positions on the indole ring.

Flow chemistry: Implementing continuous flow processes for a safer, more efficient, and scalable synthesis of this compound and its derivatives.

A patent for novel bis-indolic derivatives outlines a process for their preparation, indicating active research in the synthesis of related compounds. google.com

Integration of High-Throughput Screening and Computational Approaches for Lead Discovery

The integration of high-throughput screening (HTS) and computational chemistry is a powerful strategy for accelerating the discovery of new drug leads. For this compound, this approach can be used to screen large compound libraries against a wide range of biological targets.

Computational approaches, such as molecular docking and virtual screening, can be employed to predict the binding affinity of this compound and its analogs to various protein targets. This can help prioritize compounds for synthesis and biological testing, thereby saving time and resources. These in silico methods can also provide insights into the molecular basis of ligand-receptor interactions, guiding the design of more potent and selective inhibitors.

Strategic Design of Next-Generation this compound Analogs with Improved Potency and Selectivity

Building on the data from SAR studies and computational modeling, the strategic design of next-generation analogs will be a key focus of future research. The goal is to develop compounds with improved potency against the desired biological target and enhanced selectivity over other related proteins. This is crucial for minimizing off-target effects and improving the therapeutic index.

Strategies for designing improved analogs may include:

Bioisosteric replacement: Replacing the fluorine atom or the carboxamide group with other functional groups that have similar steric and electronic properties to fine-tune the compound's activity and pharmacokinetic profile.

Structure-based drug design: Using the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site and form optimal interactions.

Fragment-based drug discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds based on the this compound scaffold.

Application of this compound as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes to study biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, allowing researchers to investigate its role in cellular processes and disease.

To be an effective chemical probe, a compound should exhibit high potency, selectivity, and cell permeability. By developing analogs of this compound with these properties, researchers can gain a deeper understanding of the biological roles of its targets. These probes can be used in a variety of applications, including target validation, pathway elucidation, and phenotypic screening.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-1H-indole-3-carboxamide, and what are their key optimization parameters?

- Methodological Answer : A common approach involves coupling 5-fluoroindole-3-carboxylic acid with amines using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Reaction optimization focuses on controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and catalyst use (e.g., HOBt) to suppress racemization and improve yields (>70%) . Alternative one-pot methods involve SNAr reactions with cyanoacetamides under basic conditions, achieving ~42% yield after chromatographic purification .

Q. How can researchers validate the structural purity of this compound derivatives?

- Methodological Answer : Use a combination of:

- 1H/13C/19F NMR : Confirm fluorine substitution (δ ~ -120 ppm in 19F NMR) and carboxamide NH signals (δ 10–12 ppm in 1H NMR).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C9H7FN2O: calc. 179.0621, obs. 179.0625) .

- X-ray crystallography : Resolve bond lengths (e.g., C3–C=O distance ~1.36 Å) and dihedral angles (carboxamide plane vs. indole ring <10°) to confirm stereoelectronic effects .

Q. What biological screening models are appropriate for assessing this compound’s activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., PIM1) or cannabinoid receptors (CB1/CB2) via competitive binding assays (IC50 determination) .

- Antimicrobial activity : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) due to indole derivatives’ membrane-targeting properties .

- Cellular toxicity : Employ MTT assays in HEK-293 or HepG2 cells to establish selectivity indices (IC50 > 50 μM desirable) .

Advanced Research Questions

Q. How does crystallographic data inform the design of this compound derivatives with enhanced binding affinity?

- Hydrogen-bonding motifs : Carboxamide NH and carbonyl groups form interactions with active-site residues (e.g., backbone carbonyls in kinases).

- Fluorine effects : The 5-fluoro group enhances π-stacking with aromatic residues (e.g., Phe in CB1) and improves metabolic stability .

- Torsional flexibility : Modify substituents at N1 or C2 to restrict conformational freedom, optimizing entropy-enthalpy trade-offs during binding .

Q. What strategies resolve contradictions in reported SAR studies for this compound analogs?

- Methodological Answer : Address discrepancies via:

- Meta-analysis : Compare bioactivity datasets across >3 independent studies to identify consensus trends (e.g., fluorine’s role in logP reduction vs. steric hindrance) .

- Free-Wilson vs. Hansch analysis : Deconstruct activity contributions of substituents (e.g., N-methylation increases solubility but reduces CB1 affinity) .

- Molecular dynamics simulations : Model ligand-receptor complexes to reconcile divergent IC50 values (e.g., protonation state effects in acidic microenvironments) .

Q. How do solvent and pH affect the stability of this compound in long-term assays?

- Methodological Answer : Conduct accelerated stability studies:

- HPLC monitoring : Track degradation (e.g., hydrolysis to carboxylic acid) in PBS (pH 7.4) vs. DMSO at 25°C/40°C over 14 days .

- LC-MS identification : Characterize major degradation products (e.g., deamidated species) under acidic (pH 3) vs. basic (pH 9) conditions .

- Recommendations : Store lyophilized compounds at -20°C in inert atmospheres; avoid aqueous buffers with pH >8.0 .

Q. What advanced analytical techniques differentiate polymorphs of this compound?

- Methodological Answer : Combine:

- PXRD : Identify distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8° for Form I vs. 11.2°, 17.4° for Form II).

- DSC/TGA : Detect melting point variations (Δmp ~5°C) and thermal decomposition profiles .

- Solid-state NMR : Resolve 13C chemical shifts for carbonyl (δ 165–170 ppm) and fluorinated aromatic carbons (δ 110–115 ppm) .

Q. How should researchers address conflicting bioactivity data in multidisciplinary studies?

- Methodological Answer : Apply triangulation:

- Method replication : Repeat assays in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize IC50 values across labs .

- Meta-regression : Statistically adjust for variables like cell passage number or solvent concentration (DMSO ≤0.1% v/v) .

Methodological Best Practices

- Synthesis : Optimize coupling reactions via in situ FTIR to monitor carbodiimide consumption .

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) with twin law corrections for high-Z′ structures .

- Data reporting : Include Rmerge (<5%) and CC1/2 (>90%) metrics for crystallographic reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。